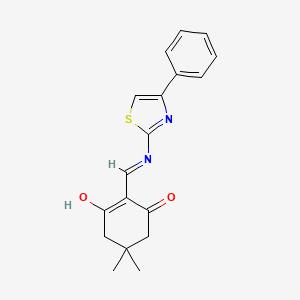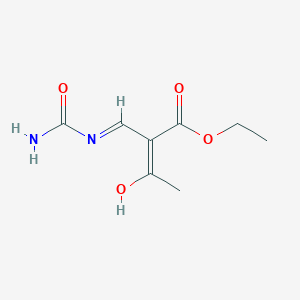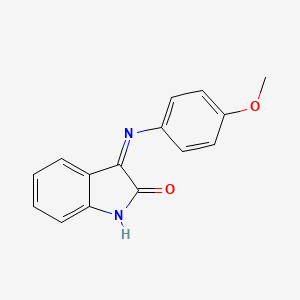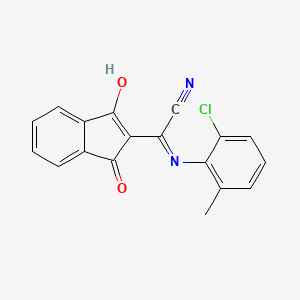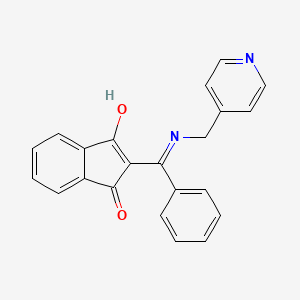
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione, also known as 2-PPMI, is a synthetic indanone derivative that has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects and has been used in laboratory experiments to study these effects. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione involves the condensation of 4-pyridylmethylamine with indane-1,3-dione followed by the addition of benzaldehyde to form the final product.
Starting Materials
4-pyridylmethylamine, indane-1,3-dione, benzaldehyde
Reaction
Step 1: Condensation of 4-pyridylmethylamine with indane-1,3-dione in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form the intermediate 2-(4-pyridylmethyl)indane-1,3-dione., Step 2: Addition of benzaldehyde to the intermediate in the presence of a catalyst such as piperidine or pyridine to form the final product 2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione.
Scientific Research Applications
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects and has been used in laboratory experiments to study these effects. It has been used to study the effects of oxidative stress, as well as to investigate the role of oxidative stress in the development of certain diseases. Additionally, it has been used to study the effects of inflammation, as well as to investigate the role of inflammation in the development of certain diseases.
Mechanism Of Action
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione acts as an antioxidant, which means it helps to reduce oxidative stress in the body. It does this by scavenging free radicals and other reactive oxygen species, which are molecules that can cause oxidative damage to cells. Additionally, 2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione is thought to act as an anti-inflammatory agent, which means it helps to reduce inflammation in the body. It does this by inhibiting the production of inflammatory mediators, such as cytokines and chemokines.
Biochemical And Physiological Effects
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione has been found to possess a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body, as well as to reduce the production of pro-inflammatory mediators. Additionally, it has been found to reduce the production of reactive oxygen species and to protect cells from oxidative damage. It has also been found to induce apoptosis, which is the programmed death of cells, and to reduce the proliferation of certain types of cancer cells.
Advantages And Limitations For Lab Experiments
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified through column chromatography. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound and is not widely available commercially. Additionally, it is a relatively new compound and its effects are not yet fully understood.
Future Directions
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione has a variety of potential future applications in scientific research. It could be used to further investigate the role of oxidative stress and inflammation in the development of certain diseases. Additionally, it could be used to investigate the effects of oxidative stress and inflammation on tissues and organs, as well as to investigate the potential therapeutic effects of 2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione on these diseases. Furthermore, it could be used to investigate the potential therapeutic effects of 2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione on other diseases, such as neurological disorders and autoimmune diseases. Finally, it could be used to further investigate the effects of 2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione on cancer cells and to develop new therapeutic strategies for the treatment of cancer.
properties
IUPAC Name |
3-hydroxy-2-[C-phenyl-N-(pyridin-4-ylmethyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-17-8-4-5-9-18(17)22(26)19(21)20(16-6-2-1-3-7-16)24-14-15-10-12-23-13-11-15/h1-13,25H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMNPMTUMYDGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC2=CC=NC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

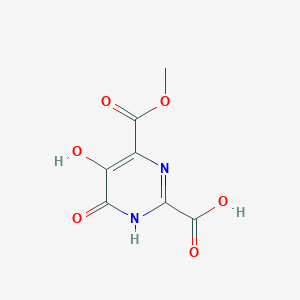

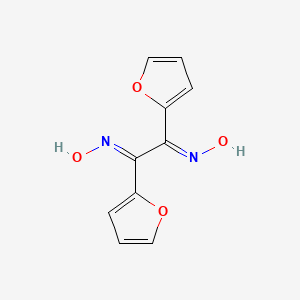

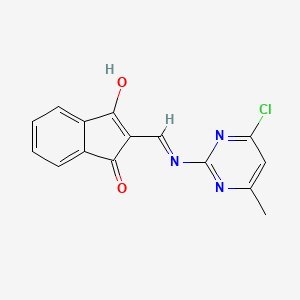
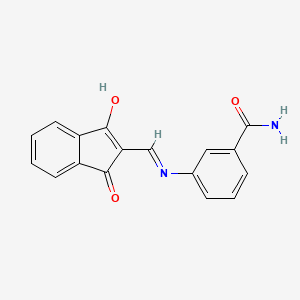
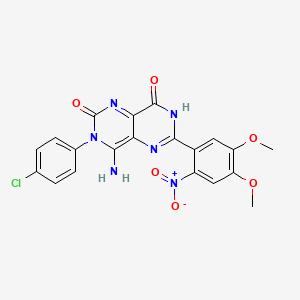
![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)
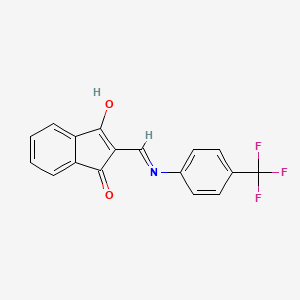
![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)
